molecular formula C28H38O6 B1213326 Withanolide D CAS No. 30655-48-2

Withanolide D

Cat. No.: B1213326
CAS No.: 30655-48-2
M. Wt: 470.6 g/mol
InChI Key: SASUFNRGCZMRFD-JCUIILOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Withanolide D, a bioactive compound isolated from Withania somnifera, has been found to interact with several molecular targets. It has been reported to augment the ceramide accretion by triggering neutral-sphingomyelinase 2 . It also modulates the phosphorylation of the JNK and p38MAPK . Furthermore, it has been shown to inhibit the activation of nuclear factor kappa-B .

Mode of Action

this compound interacts with its targets, leading to a series of changes in cellular processes. It augments the ceramide accretion by triggering neutral-sphingomyelinase 2, which leads to the modulation of phosphorylation of the JNK and p38MAPK . This results in the induction of apoptosis in both myeloid and lymphoid cells along with primary cells derived from leukemia patients .

Biochemical Pathways

this compound affects several biochemical pathways. It has been found to increase the radio sensitivity of human cancer cells via inhibiting deoxyribonucleic acid (DNA) damage to non-homologous end-joining repair (NHEJ) pathways . It also influences the Janus kinase (JAK)/STAT, NF-κB, phosphatidylinositol-3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways .

Pharmacokinetics

It is known that the compound is derived from withania somnifera, a plant that has been used in ayurvedic and indigenous systems of medicine for more than 3,000 years .

Result of Action

The action of this compound results in several molecular and cellular effects. It induces apoptosis in both myeloid and lymphoid cells along with primary cells derived from leukemia patients . It also increases the radio sensitivity of human cancer cells . Furthermore, it has been shown to reduce anxiety and depression symptoms, improve cognitive function, and enhance memory by regulating the levels of neurotransmitters in the brain, such as serotonin and dopamine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as growth rate, geographical, and environmental conditions are known to modulate the content of withanolides

Biochemical Analysis

Biochemical Properties

Withanolide D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the enzyme nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), where it inhibits its activation, leading to reduced inflammation. Additionally, this compound interacts with heat shock proteins, particularly heat shock protein 90 (Hsp90), inhibiting its function and thereby affecting the stability and activity of client proteins involved in cancer progression .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. Furthermore, this compound modulates cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the ATP-binding pocket of heat shock protein 90 (Hsp90), inhibiting its chaperone activity. This inhibition leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. Additionally, this compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by preventing its translocation to the nucleus, thereby reducing the expression of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound can induce sustained anti-cancer effects, with prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and efficacy of this compound can be influenced by factors such as storage conditions and formulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of this compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Withanolide D involves several key steps, starting from pregnenolone. The process includes stereochemical control at the C-22 position, involving a γ-coupling reaction of a lithium enolate with a protected 20-hydroxy-22-aldehyde. Additionally, an allyl sulphoxide-sulphenate rearrangement is used to introduce the 4β-hydroxy-2,5-dien-1-one system .

Industrial Production Methods

Industrial production of this compound is typically achieved through the extraction from Withania somnifera. Advanced techniques such as in vitro culture and synthetic biology approaches are employed to enhance the production of withanolides. These methods include cell suspension culture, hairy root culture, and the use of heterologous systems like yeast and bacteria .

Chemical Reactions Analysis

Types of Reactions

Withanolide D undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Withanolide D has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying steroidal lactones and their chemical properties.

    Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and immunomodulatory effects.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Withanolide D is unique among withanolides due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its specific mechanism of action and its ability to enhance the effects of traditional chemotherapeutic agents .

Properties

IUPAC Name

(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-14-12-22(33-24(31)15(14)2)27(5,32)19-7-6-17-16-13-23-28(34-23)21(30)9-8-20(29)26(28,4)18(16)10-11-25(17,19)3/h8-9,16-19,21-23,30,32H,6-7,10-13H2,1-5H3/t16-,17-,18-,19-,21-,22+,23+,25-,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASUFNRGCZMRFD-JCUIILOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317760
Record name Withanolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30655-48-2
Record name Withanolide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30655-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Withanolide D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030655482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Withanolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WITHANOLIDE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY366XV8JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Withanolide D
Reactant of Route 2
Withanolide D
Reactant of Route 3
Withanolide D
Reactant of Route 4
Withanolide D
Reactant of Route 5
Withanolide D
Reactant of Route 6
Withanolide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.